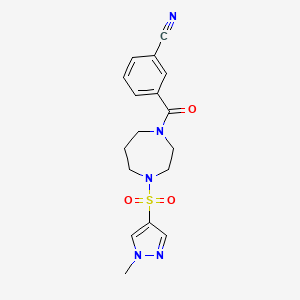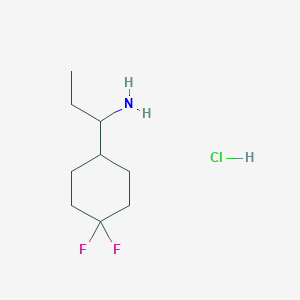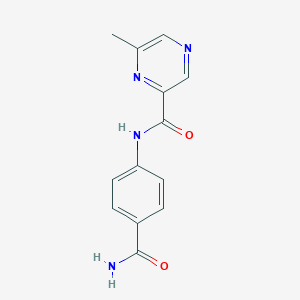
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that are used to treat a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is a highly selective inhibitor of JAK3, which is a key player in the immune system.
Wirkmechanismus
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide selectively inhibits JAK3, which is a key component of the signaling pathway of several cytokines involved in immune cell activation, proliferation, and differentiation. By inhibiting JAK3, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide reduces the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This leads to a reduction in immune cell activation and proliferation, which in turn reduces inflammation and tissue damage.
Biochemische Und Physiologische Effekte
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to have a significant impact on the immune system. In animal models, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to reduce the number of activated T cells and B cells, as well as the production of pro-inflammatory cytokines. In patients with rheumatoid arthritis, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to reduce the signs and symptoms of the disease, as well as slow the progression of joint damage. In patients with psoriatic arthritis, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to improve joint symptoms and skin lesions. In patients with ulcerative colitis, N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been shown to induce and maintain clinical remission.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide is its high selectivity for JAK3, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it easy to administer to patients. One limitation of N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide is its potential to increase the risk of infections due to its immunosuppressive effects. Another limitation is its potential to cause liver toxicity, which requires careful monitoring in patients.
Zukünftige Richtungen
There are several future directions for research on N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide. One direction is to explore its potential in other autoimmune and inflammatory diseases, such as systemic lupus erythematosus and type 1 diabetes. Another direction is to investigate the optimal dosing and duration of treatment to achieve the best therapeutic outcomes while minimizing the risk of side effects. Finally, there is a need to develop biomarkers that can predict the response to N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide and monitor its efficacy and safety in patients.
Synthesemethoden
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,6-dimethylpyrazine-3,5-dicarboxylic acid with 4-aminobenzamide followed by carbamoylation using phosgene. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide has been extensively studied for its therapeutic potential in various autoimmune and inflammatory diseases. Several preclinical studies have demonstrated the efficacy of N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials have also shown promising results in patients with rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-6-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-6-15-7-11(16-8)13(19)17-10-4-2-9(3-5-10)12(14)18/h2-7H,1H3,(H2,14,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUONAQTEFIVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

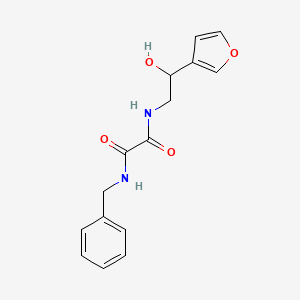
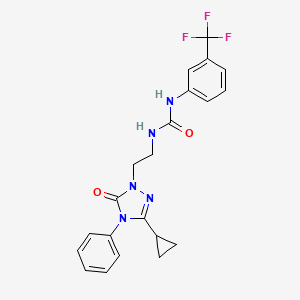
![N-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2590654.png)
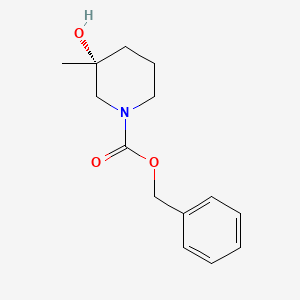
![2-Chloro-N-[[2-(3-methylphenoxy)phenyl]methyl]acetamide](/img/structure/B2590657.png)
![3-[3-(chloroacetyl)-1H-indol-1-yl]propanenitrile](/img/structure/B2590660.png)
![1-(Azepan-1-yl)-2-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2590665.png)
![N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide](/img/structure/B2590666.png)
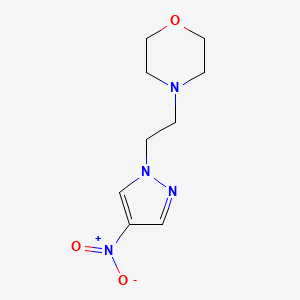
![3-((5-((2-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2590668.png)
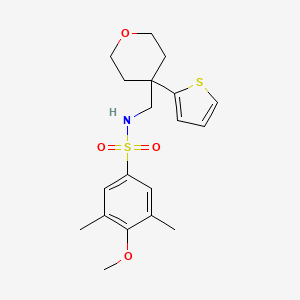
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
